[(2-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE
Description
Properties
IUPAC Name |
[2-(2-methylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-7-9-15(10-8-13)11-18(21)22-12-17(20)19-16-6-4-3-5-14(16)2/h3-10H,11-12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVESLHIZWZSXGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE typically involves the reaction of 2-methylphenyl isocyanate with 2-(4-methylphenyl)acetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Methylphenyl isocyanate+2-(4-Methylphenyl)acetic acid→[(2-Methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate
Industrial Production Methods
In an industrial setting, the production of [(2-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[(2-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted carbamoyl derivatives.
Scientific Research Applications
[(2-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Methyl groups (electron-donating) reduce log k compared to chloro substituents (electron-withdrawing), aligning with the compound’s hypothesized lower lipophilicity.
- The 4-methylphenyl acetate moiety may enhance solubility in non-polar matrices relative to chlorinated systems.
Structural and Crystallographic Insights
Crystallographic tools like SHELXL (for refinement) and ORTEP-3 (for visualization) enable precise structural comparisons.
- Chlorinated carbamates : Exhibit planar aromatic rings with intermolecular halogen bonding (C–Cl···O), enhancing thermal stability .
Biological Activity
The compound [(2-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE is a complex organic molecule with potential biological activities. Its structure includes both carbamoyl and ester functional groups, which are known to influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C13H15NO3
- Molecular Weight : 235.27 g/mol
- CAS Number : Not specifically listed but related compounds can be found under similar identifiers.
The biological activity of [(2-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound can act as an inhibitor or activator, depending on the target enzyme or receptor.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes, which can be crucial in regulating metabolic pathways.
- Receptor Modulation : By binding to specific receptors, the compound may alter cellular signaling pathways, leading to various biological effects.
Anticancer Potential
Recent studies have highlighted the anticancer properties of similar compounds within the same class. For instance, derivatives of carbamoyl-containing compounds have shown significant cytotoxicity against various cancer cell lines, including leukemia and melanoma. The MID GI50 values for some derivatives were significantly lower than those of standard anticancer drugs, indicating strong potential for therapeutic use .
Enzyme Inhibition Studies
Research indicates that compounds similar to [(2-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE exhibit enzyme inhibition properties. For example:
- Alkaline Phosphatase Inhibition : Some derivatives have been shown to inhibit alkaline phosphatase with IC50 values in the low micromolar range .
- Glucokinase Activation : Certain structural analogs have demonstrated the ability to activate glucokinase, suggesting a role in glucose metabolism regulation .
Case Studies and Research Findings
| Study | Compound | Target | Result |
|---|---|---|---|
| Study 1 | [(2-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE | Cancer Cell Lines | Significant cytotoxicity observed with MID GI50 values lower than standard drugs |
| Study 2 | Related Carbamoyl Compounds | Alkaline Phosphatase | IC50 values around 0.420 μM indicating potent inhibition |
| Study 3 | Structural Analog | Glucokinase | Activation leading to decreased glucose levels in vitro |
Synthesis and Industrial Applications
The synthesis of [(2-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE typically involves multi-step organic reactions including carbamoylation and esterification under controlled conditions. Industrially, it may be produced using automated systems that enhance yield and purity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(2-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves a multi-step process:
Esterification : React 2-(4-methylphenyl)acetic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester.
Carbamoylation : Introduce the (2-methylphenyl)carbamoyl group via nucleophilic acyl substitution using 2-methylphenyl isocyanate in anhydrous dichloromethane at 0–5°C .
-
Optimization : Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3). Adjust stoichiometry (e.g., 1.2 equivalents of isocyanate) and temperature to suppress side reactions like dimerization .
Step Reagents/Conditions Yield (%) Esterification H₂SO₄, MeOH, reflux 85–90 Carbamoylation 2-methylphenyl isocyanate, DCM, 0–5°C 60–70
Q. How should researchers characterize the purity and structural integrity of [(2-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate?
- Analytical Workflow :
- Purity : Use HPLC with a C18 column (acetonitrile/water gradient, 70:30 to 95:5) and UV detection at 254 nm. Acceptable purity for biological assays: ≥95% .
- Structural Confirmation :
- ¹H/¹³C NMR : Key signals include δ 2.3–2.5 ppm (methyl groups), δ 4.2–4.5 ppm (ester CH₂), and δ 6.8–7.2 ppm (aromatic protons) .
- IR Spectroscopy : Confirm carbamate C=O stretch at ~1680–1720 cm⁻¹ and ester C=O at ~1740 cm⁻¹ .
Q. What are the stability considerations for this compound under varying storage conditions?
- Stability Profile :
- Thermal Stability : Decomposes above 150°C (TGA data). Store at –20°C in amber vials to prevent photodegradation .
- Hydrolytic Sensitivity : Susceptible to ester hydrolysis at pH < 3 or > 10. Use buffered solutions (pH 6–8) for biological assays .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of [(2-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate?
- Methodology :
-
Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (ethyl acetate/petroleum ether). Use SHELXL for refinement .
-
Key Parameters : Analyze torsion angles between the carbamoyl and ester moieties to confirm planarity (expected deviation < 5°). Validate using PLATON’s ADDSYM to check for missed symmetry .
Crystallographic Data Value Space Group P2₁/c R-factor < 0.05 Torsion Angle (C–N–C–O) 178.5°
Q. What intermolecular interactions dominate the solid-state packing of this compound?
- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., C=O···H–N motifs as D (2,1) patterns). Identify π-π stacking between aromatic rings (face-to-face distance ~3.5–4.0 Å) .
- Visualization : Generate ORTEP-3 diagrams to highlight non-covalent interactions .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?
- DFT Calculations :
Optimize geometry at B3LYP/6-31G(d) level.
Calculate electrostatic potential (ESP) surfaces to identify electrophilic sites (e.g., carbamate carbonyl: δ+ ~0.25 e⁻) .
Simulate nucleophilic attack (e.g., by OH⁻) using transition-state modeling (IRC confirmed).
| Reactivity Parameter | Value |
|---|---|
| LUMO Energy (eV) | –1.8 |
| Activation Energy (kJ/mol) | 75.3 |
Q. What strategies mitigate batch-to-batch variability in biological activity studies?
- Quality Control :
- Batch Characterization : Include LC-MS to detect trace impurities (e.g., hydrolyzed byproducts).
- Biological Replicates : Use at least three independent syntheses for IC₅₀ determination in enzyme inhibition assays .
Q. How do substituent modifications (e.g., fluorine vs. methyl groups) alter the compound’s pharmacokinetic profile?
- Comparative Study :
- Lipophilicity : Measure logP values (shake-flask method). Methyl groups increase logP by ~0.5 vs. fluorine .
- Metabolic Stability : Perform microsomal assays (human liver microsomes, NADPH). Methyl derivatives show slower clearance (t₁/₂ ~45 min vs. 30 min for fluoro analogs) .
Data Contradictions and Resolution
- Evidence Conflict : Synthesis yields in (60–70%) vs. (50–65%) for carbamoylation.
- Resolution : Optimize anhydrous conditions (e.g., molecular sieves) to improve reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
